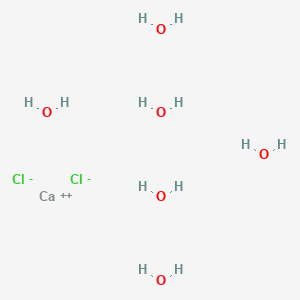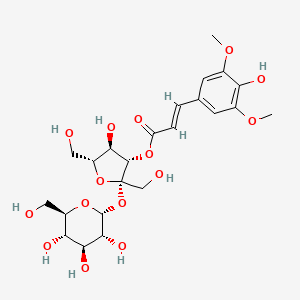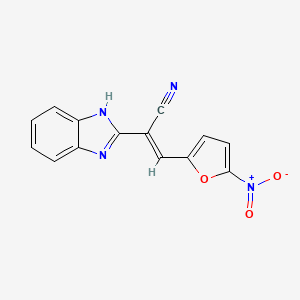
Benzylsuccinyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzylsuccinyl-CoA is a coenzyme A (CoA) thioester derivative of benzylsuccinic acid. It plays a crucial role in the anaerobic degradation of toluene, a process that is significant in environmental bioremediation. This compound is formed through the radical addition of toluene to fumarate, followed by β-oxidation to benzoyl-CoA .
準備方法
Synthetic Routes and Reaction Conditions
Benzylsuccinyl-CoA can be synthesized through a reverse β-oxidation pathway. This involves the activation of benzoate to benzoyl-CoA using a benzoate-CoA ligase or CoA-transferase, and the endogenous production of succinate from glucose under anaerobic conditions. The pathway includes a succinyl-CoA:benzylsuccinate CoA-transferase that activates benzylsuccinate to the CoA-thioester .
Industrial Production Methods
This might involve the use of engineered microbial strains capable of producing this compound under controlled conditions .
化学反応の分析
Types of Reactions
Benzylsuccinyl-CoA undergoes several types of reactions, including:
Oxidation: This compound can be oxidized to benzoyl-CoA through β-oxidation pathways.
Substitution: Succinyl-CoA:benzylsuccinate CoA-transferase catalyzes the reversible transfer of CoA between organic acids.
Common Reagents and Conditions
Oxidation: Requires electron transfer flavoproteins (ETFs) and specific dehydrogenases.
Reduction: Uses reduced methylviologen as an artificial electron donor under strictly anoxic conditions.
Substitution: Involves CoA-transferases and substrates like succinate, maleate, or methylsuccinate.
Major Products Formed
Benzoyl-CoA: Formed through the oxidation of this compound.
This compound: Formed through the reduction of benzylidenesuccinyl-CoA.
科学的研究の応用
Benzylsuccinyl-CoA has several scientific research applications:
Environmental Bioremediation: Used to evaluate the extent of contamination and bioremediation in anaerobic environments.
Metabolic Engineering: Employed in synthetic pathways for the production of benzylsuccinate in engineered microbial strains.
Biochemical Studies: Studied for its role in anaerobic toluene degradation and the enzymes involved in its metabolism.
作用機序
Benzylsuccinyl-CoA exerts its effects through its involvement in the anaerobic degradation of toluene. The process begins with the addition of toluene to fumarate, forming benzylsuccinate. This intermediate is then activated to this compound by succinyl-CoA:benzylsuccinate CoA-transferase. The compound is further metabolized via β-oxidation to benzoyl-CoA and succinyl-CoA .
類似化合物との比較
Similar Compounds
Benzoyl-CoA: A product of benzylsuccinyl-CoA oxidation.
Succinyl-CoA: Involved in the activation of benzylsuccinate.
Methylsuccinate: Can partially replace succinate in the CoA-transferase reaction.
Uniqueness
This compound is unique due to its specific role in the anaerobic degradation of toluene, a process not commonly shared with other CoA derivatives. Its formation and metabolism involve specialized enzymes and pathways that are distinct from those of other similar compounds .
特性
分子式 |
C32H46N7O19P3S |
|---|---|
分子量 |
957.7 g/mol |
IUPAC名 |
(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26?,30-/m1/s1 |
InChIキー |
KIRGTNPWUTXDFF-DULMRFQQSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-N-(4-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B1232516.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)










![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)

